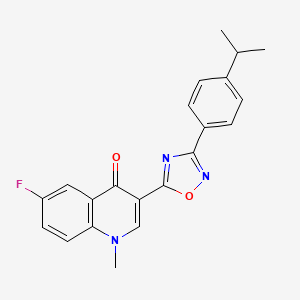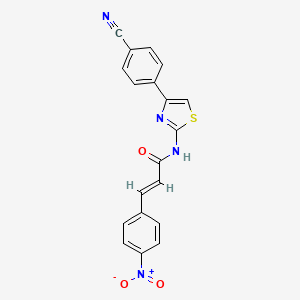
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is an intriguing compound in the realm of organic chemistry. Known for its complex structure, this compound presents several unique characteristics that make it valuable in scientific research. It contains the isoquinoline and phenoxy groups, which contribute to its distinct chemical properties and diverse applications.
准备方法
Synthetic routes and reaction conditions: : The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves multi-step processes. A common approach starts with the preparation of 3,4-dihydroisoquinoline, which is then subjected to a nucleophilic substitution reaction with 3-(2,4-dimethylphenoxy)propan-2-ol. This process often requires catalysts and controlled temperature conditions to ensure a successful reaction. Purification is achieved through recrystallization or chromatography.
Industrial production methods: : Industrial-scale production of this compound might involve continuous flow techniques to enhance yield and efficiency. These methods focus on optimizing reaction times, minimizing waste, and ensuring the scalability of the synthesis.
化学反应分析
Types of reactions it undergoes: : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride participates in several chemical reactions, including:
Oxidation: : Where the compound's hydroxyl groups may be converted to ketones or aldehydes.
Reduction: : Potential reduction of its isoquinoline ring.
Substitution: : Nucleophilic substitution on its isoquinoline or phenoxy groups.
Common reagents and conditions: : Common reagents include strong oxidizing agents like potassium permanganate for oxidation reactions and hydride donors like lithium aluminum hydride for reduction reactions. These reactions typically occur in polar solvents under controlled temperatures.
Major products formed from these reactions: : The major products vary depending on the type of reaction. For example, oxidation may yield ketone or aldehyde derivatives, while reduction could result in a fully reduced isoquinoline moiety. Substitution reactions can lead to various functionalized derivatives of the original compound.
科学研究应用
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has several significant applications in scientific research:
Chemistry: : Utilized as an intermediate in organic synthesis, helping in the development of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: : Investigated for its therapeutic potential, especially in the context of neurodegenerative diseases and its pharmacological properties.
Industry: : Acts as a precursor in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. For example, the isoquinoline moiety may interact with neuroreceptors, influencing neurotransmitter pathways. The phenoxy group enhances lipophilicity, facilitating membrane permeability and enhancing its biological activity.
相似化合物的比较
Comparison with other similar compounds: : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride stands out due to the presence of both isoquinoline and phenoxy groups, which offer a unique combination of reactivity and biological activity. Similar compounds may lack either of these groups, leading to different properties and applications.
List of similar compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenoxypropan-2-ol
3-(2,4-Dimethylphenoxy)-N-methylpropan-2-amine
1-(2,4-Dimethylphenoxy)-3-phenylpropan-2-ol
Hope this helps with your understanding of the compound!
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21;/h3-8,11,19,22H,9-10,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTRQSJNROZKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677312 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)


![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)

![2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2547080.png)

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)
![4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide](/img/structure/B2547086.png)
![5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2547087.png)

